molecular formula C9H9BN2O2 B13453873 (1-phenyl-1H-imidazol-2-yl)boronic acid

(1-phenyl-1H-imidazol-2-yl)boronic acid

Cat. No.: B13453873
M. Wt: 187.99 g/mol
InChI Key: LNMAZYYEYKYBQT-UHFFFAOYSA-N
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Description

(1-phenyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative that features an imidazole ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and imidazole functionalities makes it a versatile building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for (1-phenyl-1H-imidazol-2-yl)boronic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-imidazol-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The imidazole ring can participate in reduction reactions, potentially altering its electronic properties.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

(1-phenyl-1H-imidazol-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-phenyl-1H-imidazol-2-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The imidazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing biological pathways and molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-phenyl-1H-imidazol-2-yl)boronic acid is unique due to the combination of the boronic acid and imidazole functionalities, which provide a versatile platform for chemical modifications and applications. The presence of the phenyl group further enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

(1-phenylimidazol-2-yl)boronic acid

InChI

InChI=1S/C9H9BN2O2/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7,13-14H

InChI Key

LNMAZYYEYKYBQT-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CN1C2=CC=CC=C2)(O)O

Origin of Product

United States

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